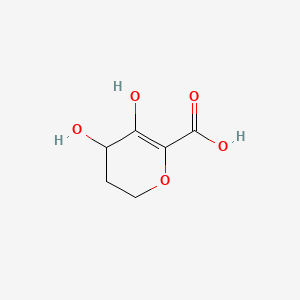
Lithium silicon
Descripción general
Descripción
Lithium silicon is a compound that has garnered significant attention in recent years, particularly in the field of energy storage. This compound is primarily used in lithium-ion batteries, where it serves as an anode material. The unique properties of this compound, such as its high theoretical capacity and relatively low lithiation voltage, make it an attractive candidate for next-generation high-energy-density batteries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium silicon can be synthesized through various methods, including:
Aluminothermic Reduction: This method involves reducing natural silicate minerals with aluminum.
In-Situ Synthesis: This method involves synthesizing silicon-carbon composite materials directly within the battery.
Industrial Production Methods: Industrial production of this compound typically involves the use of silicon-based anode materials in lithium-ion batteries. Companies like Group14 Technologies have developed commercial manufacturing processes for silicon-carbon composite anode materials, which are used in various applications, including electric vehicles and consumer electronics .
Análisis De Reacciones Químicas
Types of Reactions: Lithium silicon undergoes several types of chemical reactions, including:
Alloying Reaction: During the lithiation process, lithium ions intercalate into the silicon structure, forming a lithium-silicon alloy.
Oxidation and Reduction: Silicon anodes can undergo oxidation and reduction reactions during the charge and discharge cycles of a lithium-ion battery.
Common Reagents and Conditions:
Protective Coatings: Materials like lithium phosphorus oxynitride (LiPON) are used to form protective layers on silicon particles, enhancing their electrochemical stability.
Major Products Formed:
Aplicaciones Científicas De Investigación
Lithium silicon has a wide range of scientific research applications, including:
Energy Storage: this compound is extensively used in lithium-ion batteries due to its high theoretical capacity and low lithiation voltage.
Nanostructure Engineering: Researchers are exploring the use of silicon-carbon composites and multidimensional nanostructures to address challenges like volume expansion and unstable solid electrolyte interfaces.
Biomedical Applications:
Mecanismo De Acción
The mechanism of action of lithium silicon in lithium-ion batteries involves the intercalation and deintercalation of lithium ions into the silicon structure. This process forms a lithium-silicon alloy, which significantly enhances the battery’s capacity. The formation of a stable solid electrolyte interphase (SEI) layer is crucial to prevent electrolyte decomposition and enhance lithium ion transport .
Comparación Con Compuestos Similares
Graphite: The most commonly used anode material in lithium-ion batteries.
Silicon Oxide: Silicon oxide and its derivatives are also used as anode materials.
Uniqueness of Lithium Silicon: this compound stands out due to its exceptionally high theoretical capacity and relatively low lithiation voltage. These properties make it a promising candidate for next-generation high-energy-density batteries, despite challenges related to volume expansion and stability .
Propiedades
IUPAC Name |
lithium;silicon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLDJSZFKQJMKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li.Si, LiSi | |
| Record name | LITHIUM SILICON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
35.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lithium silicon appears as a black lustrous powder or cohesive lump with a sharp irritating odor. An alloy of lithium and silicon. | |
| Record name | LITHIUM SILICON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
68848-64-6 | |
| Record name | LITHIUM SILICON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium alloy, nonbase, Li,Si | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68848-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-amino-6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B561370.png)
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B561374.png)
![4,7-(Iminomethano)furo[3,2-c]pyridine(9CI)](/img/structure/B561377.png)



![1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol](/img/structure/B561383.png)
![Bicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B561384.png)

![[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11-diacetyloxy-13,16-dihydroxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate](/img/structure/B561388.png)
